Uranium tetrabromide

Description

Contextualization within Actinide Halide Systems

The actinide series, encompassing elements from actinium to lawrencium, exhibits diverse and complex chemical properties. libretexts.org Among their various compounds, the halides are critically important for both fundamental research and practical applications. libretexts.org Uranium, a key actinide, forms halides in oxidation states ranging from +3 to +6. libretexts.org The tetravalent halides (UX₄), including uranium tetrachloride (UCl₄) and uranium tetrabromide, are among the most significant. libretexts.org

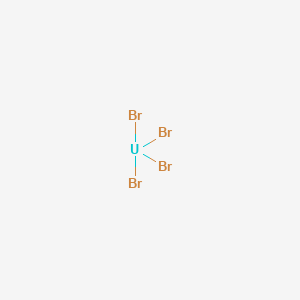

This compound is a representative example of a tetravalent actinide halide. numberanalytics.com Its chemistry is often compared with that of other uranium tetrahalides and the tetrahalides of neighboring actinides like thorium (e.g., ThBr₄). iaea.org The crystal structure of UBr₄ is particularly noteworthy. It adopts a monoclinic space group (C2/m), and the uranium atom is surrounded by a pentagonal bipyramid of bromine atoms. iucr.org This seven-coordinate geometry is unusual, as UBr₄ is one of the few actinide tetrahalides studied with a coordination number less than eight. iucr.orgwebelements.co.uk This structure consists of infinite two-dimensional sheets formed by double bromine-bridging of the uranium centers, with only weak van der Waals forces holding the sheets together. iucr.org This contrasts with the structures of many other actinide halides, providing a valuable data point for understanding structural trends across the series. iucr.orgacs.org

Fundamental Importance of this compound in Inorganic and Nuclear Chemical Research

This compound serves as a crucial compound for both fundamental and applied chemical research, particularly in the exploration of uranium's coordination chemistry and its role in the nuclear sector. lookchem.com

In the realm of inorganic and organometallic chemistry, UBr₄ is a vital precursor for the synthesis of a wide array of other uranium(IV) compounds. mdpi.comontosight.ai Researchers have utilized UBr₄ to create various complexes by reacting it with different ligands. For instance, it reacts with anhydrous methyl cyanide to form the complex UBr₄·4CH₃CN and with amides to form complexes like UBr₄·2L or UBr₄·4L, depending on the steric bulk of the amide ligand. rsc.orgrsc.org It is also used in reactions involving bromine oxidation to stabilize otherwise unstable species like uranium pentabromide (UBr₅) in the form of complexes. rsc.org The study of these derivative compounds is essential for understanding the electronic structure, bonding, and magnetic properties of tetravalent uranium, which are dominated by the behavior of its 5f electrons. numberanalytics.comiaea.org

From the perspective of nuclear chemical research, this compound has both historical and ongoing significance. It is used as a uranium source compound within the nuclear industry for processes related to nuclear energy research and production. lookchem.comguidechem.com Historically, UBr₄ played a pivotal role in early nuclear fission studies. In 1940, physicist Alfred Nier used this compound in his mass spectrometer to successfully separate small samples of uranium isotopes. aip.org Subsequent experiments on these separated samples by other researchers confirmed Niels Bohr's theory that the rare uranium-235 (B1209698) isotope, not the more abundant uranium-238, was responsible for slow-neutron fission. aip.org This discovery was a critical step in the development of nuclear energy and technology. aip.org

Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/m | iucr.org |

| Lattice Constants | a = 10.92(2) Å, b = 8.69(3) Å, c = 7.05(1) Å | iucr.org |

| Cell Angles | α = γ = 90°, β = 93.9(1)° | iucr.org |

| Formula Units (Z) | 4 | iucr.org |

| Calculated Density (Dx) | 5.55 g cm⁻³ | iucr.org |

Structure

2D Structure

Properties

CAS No. |

13470-20-7 |

|---|---|

Molecular Formula |

Br4U |

Molecular Weight |

557.64 g/mol |

IUPAC Name |

tetrabromouranium |

InChI |

InChI=1S/4BrH.U/h4*1H;/q;;;;+4/p-4 |

InChI Key |

IMNIORQANNGBDO-UHFFFAOYSA-J |

SMILES |

Br[U](Br)(Br)Br |

Canonical SMILES |

Br[U](Br)(Br)Br |

Other CAS No. |

13470-20-7 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Uranium Tetrabromide

Approaches to Uranium(IV) Bromide Synthesis

The preparation of uranium(IV) bromide can be approached through several key methodologies, including the decomposition of higher-order uranium bromides and direct reactions involving uranium oxides.

Uranium pentabromide (UBr₅) is an unstable compound that can be synthesized by reacting uranium metal or uranium tetrabromide with bromine. wikipedia.org It serves as a precursor to this compound through thermal decomposition. At temperatures above 80°C, uranium pentabromide decomposes irreversibly into this compound and liquid bromine. researchgate.net This decomposition is a critical step in some purification processes. Studies have shown that while an apparent equilibrium can be established at temperatures below 80°C, the decomposition becomes irreversible at higher temperatures. researchgate.netresearchgate.net The standard heat of formation for UBr₅ has been determined to be ΔH°298f = -197.5 ± 1.3 kcal/mole. researchgate.netresearchgate.net

A convenient laboratory-scale synthesis for high-purity uranium(IV) halides, including UBr₄, involves the reaction of uranium dioxide (UO₂) with aluminum halides. researchgate.net Specifically, UBr₄ can be synthesized by reacting UO₂ with aluminum bromide (AlBr₃). researchgate.netnih.gov This solid-state reaction is typically carried out in a sealed ampoule under vacuum. The initial reaction of the starting materials occurs at a lower temperature, for example, 250°C for 12 hours. researchgate.netnih.gov The reaction between uranium dioxide and aluminum has been observed to be temperature-dependent, with noticeable reactions occurring within hours at 600°C, while requiring several days at 500°C or below. osti.gov

The general reaction is as follows: 3UO₂ + 4AlBr₃ → 3UBr₄ + 2Al₂O₃

This method avoids the need for elemental uranium, utilizing more readily available UO₂. researchgate.net

Following the initial solid-state reaction, chemical vapor transport (CVT) is employed to purify the this compound. researchgate.netresearchgate.net This technique takes advantage of the volatility of the halide product. For the purification of UBr₄ synthesized from UO₂ and AlBr₃, a temperature gradient is applied to the sealed ampoule. researchgate.netnih.gov For instance, after the initial reaction, a transport reaction can be conducted with a source temperature of 350°C and a sink temperature of 230°C. nih.gov This process results in the deposition of large, pure, brown, plate-shaped crystals of UBr₄ at the cooler end of the ampoule, separating it from the less volatile aluminum oxide byproduct. researchgate.netnih.gov An excess of the aluminum halide can serve as the transport agent. nih.gov This in-situ purification method is highly effective for obtaining high-purity uranium(IV) halides. researchgate.netresearchgate.net

Solid-State Reactions Involving Uranium Dioxide and Aluminum Bromides

Halide Exchange Reactions Yielding Bromido-Uranium(IV) Species

Halide exchange provides an alternative route to uranium(IV) bromide complexes, starting from their chloride analogues.

While direct halide exchange on uranyl (UO₂²⁺) complexes to form UBr₄ is not the primary focus of the provided context, the principles of halide exchange are well-established in uranium chemistry. For instance, organometallic uranium(IV) bromide complexes can be prepared by reacting the corresponding chloride analogues with trimethylsilyl (B98337) bromide (Me₃SiBr). mdpi.comresearchgate.net This method has been successfully used to synthesize complexes like (C₅Me₄R)₂UBr₂ from (C₅Me₄R)₂UCl₂. mdpi.comresearchgate.net The reaction often requires multiple additions of fresh Me₃SiBr and extended reaction times to ensure complete conversion. mdpi.com This demonstrates the feasibility of exchanging chloride ligands for bromide in uranium(IV) compounds. Investigations into complexes formed between UO₂²⁺ and halides like chloride and bromide in aqueous solutions have also been a subject of renewed interest. acs.org

Preparation of Related Uranium(III) Bromides

The synthesis of uranium(III) bromide (UBr₃) is also of significant interest in actinide chemistry.

Uranium(III) bromide can be prepared through several routes. One method involves the reaction of uranium(III) hydride (UH₃) with hydrogen bromide gas at a temperature of 300°C. wikipedia.orgthieme-connect.de

The reaction is: UH₃ + 3HBr → UBr₃ + 3H₂

Alternatively, UBr₃ can be synthesized by the reduction of uranium(IV) halides. A facile method involves the reduction of UBr₄ with elemental silicon at moderate temperatures in a borosilicate ampoule. lookchem.com The silicon tetrabromide (SiBr₄) formed as a byproduct is volatile and can be removed via chemical vapor transport, which also helps in purifying the UBr₃ product. lookchem.com Another preparative route is the thermal decomposition of the complex NH₄UBr₄·1.5CH₃CN·6H₂O. wikipedia.org Uranium(III) bromide is known to be rapidly oxidized in air and water, making its synthesis challenging. wikipedia.org Trivalent uranium bromide "ate" complexes, such as [K(THF)][(C₅Me₄R)₂UBr₂], can also be synthesized by the reduction of the corresponding uranium(IV) dihalide complexes with reagents like potassium graphite (B72142) (KC₈). mdpi.com

Spectroscopic Characterization and Electronic Structure Analysis of Uranium Tetrabromide

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For uranium tetrabromide, these studies have been crucial in understanding its electronic configuration and the influence of its surrounding environment.

Analysis of Matrix-Isolated this compound Spectra

The electronic absorption spectra of this compound molecules, isolated in nitrogen matrices at liquid-helium temperatures, have been measured in the range of 400–50,000 cm⁻¹. aip.org In the 4000–24,000 cm⁻¹ region, more than 30 narrow absorption bands were observed. aip.orgaip.org This technique of isolating molecules in an inert matrix at low temperatures minimizes intermolecular interactions and sharpens the spectral features, allowing for a more detailed analysis of the electronic transitions. aip.org The observed spectra for UBr₄ are remarkably similar to those of uranium tetrachloride (UCl₄) under the same conditions, suggesting analogous electronic structures. aip.org The narrowness of the absorption bands, with half-widths between 20-60 cm⁻¹, indicates that they are due to pure electronic transitions within the 5f² configuration of the U⁴⁺ ion. aip.org

Assignment of Electronic Transitions from Ground State Configurations

The numerous narrow absorption bands observed for matrix-isolated UBr₄ have been assigned as pure electronic transitions. aip.orgaip.org These transitions originate from the ³H₄(Γ₅) ground state to various excited states, all arising from the f² electronic configuration. aip.orgaip.org The absence of a center of inversion symmetry in the tetrahedral geometry of UBr₄ could potentially lead to a spectrum of purely electronic origin. aip.org

Crystal Field Parameter Derivations and Energy Level Calculations

To understand the observed electronic transitions, energy-level calculations have been performed. These calculations involve the simultaneous diagonalization of electrostatic, spin-orbit coupling, and tetrahedral crystal-field interactions. aip.orgaip.org The crystal-field parameters, which describe the effect of the ligand environment on the metal ion's d- or f-orbitals, have been derived from these calculations.

For UBr₄, the fourth and sixth-degree crystal-field parameters, designated as A⟨r⁴⟩ and B⟨r⁶⟩, were determined to be -490 cm⁻¹ and -15 cm⁻¹, respectively. aip.orgaip.org These values were obtained through a least-squares fit of the observed energy levels to the calculated ones. During this fitting process, the Slater-Condon parameters (F², F⁴, F⁶) and the spin-orbit coupling constant (ζ) were held constant at 191, 34, 4, and 1796 cm⁻¹, respectively. aip.orgaip.org

A point-charge model, which included induced dipole contributions, was also used to calculate the crystal-field parameters, yielding values of -309 cm⁻¹ for A⟨r⁴⟩ and 22 cm⁻¹ for B⟨r⁶⟩ for UBr₄. aip.orgaip.org

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet photoelectron spectroscopy provides direct information about the energies of electrons in molecular orbitals. This technique has been instrumental in elucidating the electronic structure of actinide tetrabromides.

Investigation of Electronic Structure in Actinide Tetrabromides (ThBr₄, UBr₄)

Gas-phase ultraviolet photoelectron spectra of both this compound (UBr₄) and thorium tetrabromide (ThBr₄) have been recorded and interpreted with the aid of relativistic density functional calculations. researchgate.netsoton.ac.uk The electronic structures of the uranium and thorium tetrahalides are very similar, with the primary difference being the presence of two 5f electrons in the uranium compounds. researchgate.net Both the photoelectron spectra and supporting matrix isolation infrared experiments are consistent with an effective tetrahedral geometry for both UBr₄ and ThBr₄. researchgate.netsoton.ac.uk

For ThBr₄, eight bands were observed in the UPS spectrum. These are attributed to ionization from the five Br 4p symmetry orbitals of a Br₄ unit in Td symmetry. researchgate.netsoton.ac.uk Three of these bands, corresponding to the (4t₂)⁻¹, (1t₁)⁻¹, and (3t₂)⁻¹ ionizations, are each split into two by spin-orbit interaction. researchgate.netsoton.ac.uk The observed splittings are explained by the contributions of Th 6p and Br 4p orbitals. researchgate.netsoton.ac.uk

The photoelectron spectrum of UBr₄ is very similar to that of ThBr₄, with the addition of an extra band at a vertical ionization energy of (9.65 ± 0.02) eV. researchgate.netsoton.ac.uk This additional band is assigned to a (5t₂)⁻¹ ionization, which has contributions from the U 5f and 6d orbitals. researchgate.netsoton.ac.uk

Determination of Ionization Energies and Molecular Orbital Contributions

The first vertical ionization energy (VIE) for ThBr₄ was measured to be (10.92 ± 0.03) eV. researchgate.netsoton.ac.uk As mentioned, UBr₄ exhibits an additional band at a lower VIE of (9.65 ± 0.02) eV, which is associated with the ionization of electrons from orbitals with significant U 5f and 6d character. researchgate.netsoton.ac.uk Another study using electron ionization reported an ionization energy of 9.6 ± 0.3 eV for UBr₄. nist.gov

Relativistic density functional calculations have been used to interpret the spectra and understand the molecular orbital contributions. researchgate.netsoton.ac.uk In heteronuclear molecules like UBr₄, atomic orbitals of the constituent atoms have different energies and contribute unequally to the molecular orbitals. libretexts.org The closer a molecular orbital's energy is to that of a constituent atomic orbital, the greater the contribution of that atomic orbital to the molecular orbital. libretexts.org

Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) Studies

Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for probing the local electronic environment of atomic nuclei. du.ac.in For nuclei with a spin quantum number I > 1/2, a non-spherical charge distribution results in a nuclear quadrupole moment. This moment interacts with the local electric field gradient (EFG) generated by the surrounding electrons and nuclei, providing detailed information about the electronic structure and bonding. libretexts.orgnih.gov

Measurement of Electric Field Gradient (EFG) Tensors in Uranyl Tetrabromide Complexes

The EFG is a second-rank tensor that describes the spatial variation of the electric field at the nucleus. scielo.org.mx In NQR and solid-state NMR experiments, the interaction between the nuclear quadrupole moment and the EFG tensor gives rise to measurable energy level splittings. nih.gov The principal components of the EFG tensor, Vxx, Vyy, and Vzz, and the asymmetry parameter, η = (Vxx - Vyy) / Vzz, can be determined from these measurements. iaea.org These parameters provide a sensitive measure of the electronic distribution around the nucleus. chemrxiv.org

In the context of uranyl tetrabromide complexes, such as Cs₂UO₂Br₄, NQR and NMR studies can be used to measure the EFG tensors at the bromide and other constituent nuclei. osti.govresearchgate.net For instance, in Cs₂UO₂Br₄, combined experimental and computational analyses have shown that the largest principal EFG tensor components at the bromine sites are influenced by both the U-Br bond and interactions with neighboring cesium ions. osti.govresearchgate.net Specifically, one major component aligns with the U-Br bond, while another is parallel to the linear O=U=O axis. osti.govresearchgate.net Short-range bromide-cesium interactions can cause a notable difference in the magnitudes of these components for different bromine sites within the same crystal structure. osti.govresearchgate.net

Assessment of Ligand-Induced Electronic Structure Perturbations

The electronic structure of uranium complexes is sensitive to the nature of the surrounding ligands. osti.govosti.gov NQR and NMR spectroscopy can be used to assess how changes in the ligand environment perturb the electronic structure of this compound and its derivatives. researchgate.net

By systematically varying the ligands in this compound complexes and measuring the resulting changes in NQR and NMR parameters, it is possible to build a detailed picture of ligand-induced electronic perturbations. This information is crucial for understanding the fundamental principles of bonding and reactivity in actinide chemistry. osti.govrsc.org

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective technique used to study the photophysical properties of fluorescent molecules. It involves exciting a sample with a short pulse of laser light and then measuring the decay of the emitted fluorescence over time. This provides information about the excited state lifetimes and the processes that influence them.

Photophysical Behavior of Uranium(IV) Halides in Non-Aqueous Media

The photophysical behavior of uranium(IV) halides, including this compound, has been investigated in various non-aqueous media. researchgate.net These studies reveal that the fluorescence properties are highly dependent on the solvent and the coordination environment of the uranium(IV) ion. researchgate.net

Upon excitation with UV light, uranium(IV) halide complexes can exhibit fluorescence. researchgate.net For example, UBr₄ in non-aqueous solutions can show white fluorescence when excited at 394 nm. researchgate.net The emission spectra of uranium(IV) compounds are often complex, with radiative transitions occurring from the 5f¹6d¹ electronic configuration to various states within the ground 5f² configuration. researchgate.net These transitions can be influenced by ligand-to-metal charge transfer (LMCT) and f-d transitions. acs.orgrsc.org

The coordination number and chemical species of U(IV) can differ significantly in various organic solvents and ionic liquids, leading to a variety of fluorescence spectra and decay profiles. researchgate.net The use of TRLFS is particularly advantageous for distinguishing between different uranium species in solution. researchgate.net

Fluorescence Lifetimes and the Influence of Solvent and Coordination Environment

The fluorescence lifetime is a key parameter obtained from TRLFS measurements and is highly sensitive to the local environment of the fluorophore. dtic.milevidentscientific.com For uranium(IV) halides, fluorescence lifetimes are influenced by factors such as the solvent, temperature, and the nature of the coordinated ligands. researchgate.netiaea.org

Studies have shown that the fluorescence lifetimes of uranium(IV) complexes in organic solvents are often shorter than in ionic liquids. researchgate.net This can be attributed to various quenching mechanisms, including interactions with solvent molecules and the presence of quenching species like dissolved oxygen. dtic.mil The polarity of the solvent can also play a significant role, with changes in polarity affecting the energy levels of the excited state and thus the emission wavelength and lifetime. evidentscientific.com

The coordination environment around the uranium(IV) ion has a profound impact on its photophysical properties. For example, the symmetry of the complex (e.g., Oₕ, C₄ᵥ, C₂ᵥ) can influence the emission spectral fingerprint. researchgate.netrsc.org In some cases, even in different symmetries, the emission spectra of simple U(IV) compounds can be similar and characteristic, which can be used as a diagnostic tool. researchgate.netrsc.org The quenching of uranyl(VI) luminescence by bromide ions has also been studied, with the coordinating solvent molecules playing a crucial role in the quenching mechanism. ejp-eurad.eu

| Solvent | Lifetime (ns) - Undegassed | Lifetime (ns) - Degassed |

|---|---|---|

| Cyclohexane | 16.7 | 120 |

| Heptane | 9 | 119 |

| Water | 36 | 40 |

This table illustrates the significant effect of the solvent and the presence of oxygen (a quencher) on the fluorescence lifetime of a well-characterized fluorophore, naphthalene, providing a general example of phenomena that also affect uranium compounds. dtic.mil

Infrared (IR) Spectroscopy for Compound Identity and Purity Verification

Infrared (IR) spectroscopy is a widely used analytical technique for identifying chemical compounds and assessing their purity. bruker.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. aip.org The resulting IR spectrum serves as a unique "fingerprint" for a particular compound.

For this compound, IR spectroscopy can be used to confirm the identity of the synthesized product and to check for the presence of impurities. lookchem.com The identities and purity of uranium halides and their complexes are often verified by a combination of techniques, including IR spectroscopy and powder X-ray diffraction. lookchem.com The IR spectrum of a uranium complex will show characteristic absorption bands corresponding to the vibrations of the uranium-ligand bonds and the internal vibrations of the ligands themselves. acs.org For example, in uranium complexes containing tetrahydrofuran (B95107) (THF), characteristic THF bands will be present in the IR spectrum. osti.gov

Furthermore, IR spectroscopy is a valuable tool for detecting the presence of common impurities in uranium compounds, such as water or uranium oxides. iaea.org For instance, the presence of water can be identified by broad absorption bands in the region of 3000-3600 cm⁻¹. Uranium oxides like UO₂, U₃O₈, and UO₃ have distinct absorption bands in the lower frequency region (typically below 1000 cm⁻¹), allowing for their detection even in small amounts. iaea.orgresearchgate.netnih.gov

The development of validated analytical methods based on Fourier Transform Infrared (FTIR) spectroscopy allows for the quantitative determination of uranium in various matrices, further highlighting the utility of this technique in the quality control of uranium compounds. iaea.org

Reactivity and Coordination Chemistry of Uranium Tetrabromide

Ligand Exchange and Coordination Reactions

The coordination environment of the uranium(IV) ion in its complexes is dynamic and susceptible to ligand exchange reactions. These processes are fundamental to understanding the stability and reactivity of uranium compounds.

Exchange Dynamics of Bidentate Ligands in Uranium(IV) Complexes

The kinetics of ligand exchange reactions involving uranium(IV) complexes with bidentate ligands, such as acetylacetonate (B107027) (acac), have been investigated using techniques like ¹H NMR. For instance, the exchange between tetrakis(acetylacetonato)uranium(IV) [U(acac)₄] and free acetylacetone (B45752) (Hacac) in various organic solvents demonstrates that the reaction mechanism is significantly influenced by the solvent's nature. capes.gov.br In chloroform (B151607) (CDCl₃), the reaction follows a first-order rate dependence on the concentration of the enol form of Hacac. capes.gov.br However, in benzene (B151609) (C₆D₆), this linearity is not maintained at higher concentrations of the free ligand. capes.gov.br The exchange rate is notably slower in acetonitrile (B52724) (CD₃CN). capes.gov.br The addition of a coordinating solvent like dimethyl sulfoxide (B87167) (DMSO) to the benzene system retards the exchange rate, suggesting the formation of a nine-coordinate intermediate. capes.gov.br This highlights the role of the solvent in the ligand exchange mechanism, which can proceed through an associative pathway where the incoming ligand binds to the metal center before the departure of the leaving ligand. libretexts.org

The stability of complexes with multidentate ligands, known as the chelate effect, is also a key consideration. The replacement of monodentate ligands like water with multidentate ligands such as 1,2-diaminoethane (en) or EDTA leads to a significant increase in the complex's stability. chemguide.co.uk This increased stability is attributed to a favorable increase in entropy, as more molecules of the displaced monodentate ligand are released into the system. chemguide.co.uk

Influence of Ligand Environment on Uranium Electronic Structure

The electronic structure of the uranium(IV) ion is sensitive to its immediate coordination environment. The identity and geometric arrangement of the ligands directly impact the energies of the uranium's f-orbitals, which in turn influences the electronic spectra and magnetic properties of the complex.

The phenomenon known as the inverse trans influence (ITI) has been observed in actinide complexes, including those of uranium. acs.org In this effect, the ligand positioned trans to a uranium-ligand multiple bond exhibits a shorter bond length than the equivalent cis ligands. acs.org This is contrary to the typical trans influence observed in transition metal chemistry. For example, in the [UCl₅O]⁻ anion, the U-Cl bond trans to the U=O bond is shorter than the cis U-Cl bonds. acs.org This observation provides valuable insight into the nature of the bonding in these complexes. acs.org

The electronic absorption spectra of uranium(IV) complexes are characterized by f-f transitions. The positions and intensities of these absorption bands are highly dependent on the ligand field. For instance, the electronic spectra of adducts of uranium tetrabromide with various amine ligands have been studied to probe their coordination geometries. rsc.org

Reactions with Nitrogen-Donor Ligands in Anhydrous Ammonia (B1221849)

Anhydrous liquid ammonia is a versatile solvent for studying the coordination chemistry of uranium halides, facilitating ammonolysis and the formation of various ammine and cyanide complexes.

Ammonolysis and Ammine Complex Formation of Uranium Tetrahalides

This compound reacts with liquid ammonia to form ammine complexes. The stoichiometry of the resulting complex can vary. For instance, the reaction of UBr₄ in liquid ammonia can yield [U(NH₃)₁₀]Br₄·8NH₃. researchgate.net The ammonolysis of uranium tetrahalides, in general, can lead to a range of products depending on the specific halide and reaction conditions. researchgate.net For example, while UCl₃, UBr₃, and UI₃ form homoleptic [U(NH₃)₉]³⁺ cations, the U(IV) halides exhibit different behavior. researchgate.net

The reaction of uranium tetrahalides with alkali metal amides in liquid ammonia can lead to the formation of amide complexes. d-nb.info However, these reactions can also proceed further to form insoluble amides, imides, or nitrides. d-nb.info

Synthesis of Novel Uranium(IV) Cyanide Compounds

The reaction of uranium tetrahalides with cyanide sources in liquid ammonia has led to the synthesis of novel uranium(IV) cyanide compounds. For example, the reaction of this compound with potassium cyanide (KCN) in anhydrous liquid ammonia at room temperature results in the formation of brown crystals of [U₂(CN)₃(NH₃)₁₄]⁵⁺[KBr₆]⁵⁻·NH₃. researchgate.netresearchgate.net This compound features an unprecedented spatially separated [KBr₆]⁵⁻ anion and represents the first uranium(IV) cyanide compound with a layered structure. researchgate.netresearchgate.net

In a related reaction, uranium tetrachloride (UCl₄) reacts with KCN in liquid ammonia to produce [U(CN)(NH₃)₈]Cl₃·3NH₃. researchgate.netresearcher.life Interestingly, the reaction of uranium trihalides like UBr₃ and UI₃ with silver cyanide (AgCN) in liquid ammonia leads to the oxidation of uranium(III) to uranium(IV) and the formation of dinuclear complexes with a bridging cyanide ligand, such as (μ‐CN){(H₃N)₅U(μ‐NH₂)₃U(NH₃)₅}]Br₄·2NH₃. researchgate.netresearcher.life

Reactions with Oxygen-Donor Ligands

This compound readily forms complexes with a variety of oxygen-donor ligands. The stoichiometry and structure of these complexes are influenced by factors such as the size, structure, and donor strength of the ligand. journals.co.za

For example, this compound forms a complex with the stoichiometry UBr₄·6DMSO with dimethyl sulfoxide (DMSO). rsc.org With the bulkier hexamethylphosphoramide (B148902) (HMPA), it forms UBr₄·2HMPA. rsc.org The thermal decomposition of UBr₄·6DMSO under vacuum leads to the formation of UO₂Br₂DMSO at 140–170 °C, and eventually a mixture of U₃O₈ and UO₂Br₂. rsc.org

The influence of ligand properties on the stoichiometry of this compound complexes is evident when comparing different oxygen-donor ligands. journals.co.za For instance, with very bulky ligands like N,N-dimethylbenzamide (DMBA), both UCl₄ and UBr₄ form complexes with the same stoichiometry (UX₄·3DMBA). journals.co.za In contrast, with the smaller N,N-dimethylacetamide (DMA), the stoichiometries differ: UCl₄·2.5DMA and UBr₄·5DMA. journals.co.za This indicates that the size of the ligand plays a crucial role in determining the number of ligands that can coordinate to the uranium(IV) center. journals.co.za

The donor strength of the ligand is another critical factor. Generally, there is an inverse relationship between the donor strength of the ligand and the number of ligand molecules in the this compound complex. journals.co.za

The reaction of uranium(VI) oxyacetate with pyridinium (B92312) cations in highly acidic solutions containing bromide ions has been used to synthesize compounds containing the uranyl tetrabromide anion, [UO₂Br₄]²⁻. academie-sciences.fr These compounds have been characterized by single-crystal X-ray diffraction. academie-sciences.fr

Complexation with Phosphine (B1218219) Oxides and Hexamethylphosphoramide

This compound engages in complexation reactions with strong oxygen-donor ligands such as triphenylphosphine (B44618) oxide (TPPO) and hexamethylphosphoramide (HMPA). Research has shown that the reaction of this compound with these ligands can also involve a change in the oxidation state of the uranium center.

When this compound is treated with liquid bromine in anhydrous methyl cyanide in the presence of stoichiometric amounts of either TPPO or HMPA, it undergoes oxidation. rsc.org This process leads to the formation of stable, soluble uranium(V) complexes. rsc.org Rather than forming a simple adduct with the U(IV) center, the tetrabromide is oxidized to the pentabromide, which is then stabilized by the phosphine oxide or HMPA ligand. rsc.org The resulting products are dark-red complexes with the general formula UBr₅L, where L represents the oxygen-donor ligand (TPPO or HMPA). rsc.org This reaction pathway highlights the accessibility of the U(V) oxidation state from UBr₄ under oxidizing conditions when a stabilizing ligand is present.

Reactions with Sulfur-Donor Ligands

The interaction of uranium tetrahalides with sulfur-donor ligands, particularly thiolates (SR⁻), provides insight into the nature of the uranium-sulfur bond, which was once considered unstable due to the "hard" nature of the uranium ion and the "soft" nature of the sulfur donor. Modern research has demonstrated the viability of these bonds, leading to a range of structurally characterized uranium(III) and uranium(IV) thiolate complexes.

Formation and Characterization of Uranium(III) and Uranium(IV) Thiolate Complexes

While many syntheses of uranium thiolate complexes start from uranium tetrachloride (UCl₄) or uranium(IV) borohydride (B1222165) (U(BH₄)₄), the principles of these reactions are applicable to this compound. nih.gov Uranium(IV) tetrathiolate complexes, U(SR)₄, can be synthesized via several routes, including the reaction of U(NEt₂)₄ with thiols (RSH) or the oxidation of uranium metal with disulfides (RSSR). rsc.org Another common method is salt metathesis, where a uranium tetrahalide is treated with a metal thiolate, such as NaSR or KSAr. psu.edu

For instance, the reaction of UCl₄ with two equivalents of the potassium salt of the bulky m-terphenylthiolate ligand (KSArⁱᴾʳ⁶) yields the uranium(IV) complex [U(SArⁱᴾʳ⁶)₂(Cl)₂]. nih.gov A similar reaction with UBr₄ would be expected to produce the analogous [U(SArⁱᴾʳ⁶)₂(Br)₂].

Interestingly, some reaction pathways starting with a U(IV) precursor lead to the formation of U(III) complexes. For example, the protonolysis reaction between [U(BH₄)₄] and the thiol HSArⁱᴾʳ⁶ at elevated temperatures results in the reduction of the uranium center, yielding the U(III) complex [U(H₃B·SArⁱᴾʳ⁶-κS,H,H)(BH₄)₂]. nih.gov This reduction is attributed to the thermolytic decomposition of the U(IV) borohydride precursor. nih.gov

These complexes have been characterized using various techniques, including single-crystal X-ray diffraction, which provides precise data on bond lengths and coordination geometries. nih.gov

Insights into Uranium-Sulfur Bonding Interactions

The study of both U(IV) and U(III) thiolate complexes allows for a comparative analysis of the uranium-sulfur (U-S) bond. The U-S bond lengths in terminal organo-sulfur U(IV) complexes typically fall within the range of 2.61 to 3.03 Å. In the U(III) complex [U(SArⁱᴾʳ⁶)(BH₄)₂] (complex 4a in some studies), the U-S bond length is reported as 2.687(4) Å, which is considered short compared to other U(III) thiolate complexes. chemrxiv.org In contrast, the related U(III) complex [U(H₃B·SArⁱᴾʳ⁶-κS,H,H)(BH₄)₂] (complex 3 ) exhibits a significantly longer U-S bond of 2.8824(9) Å. chemrxiv.org This elongation is attributed to the coordination of the Lewis-acidic BH₃ group to the sulfur atom, which reduces the charge density on the sulfur anion and weakens the U-S interaction. chemrxiv.orgwebelements.co.uk

Reactions with Borohydride Ligands

This compound can serve as a precursor for uranium borohydride complexes, which are valuable starting materials in their own right. These complexes exhibit diverse reactivity, including participation in the formation of complex borane (B79455) structures.

Synthesis of f-Element Nido-Metalloborane Complexes

A notable reaction involving uranium borohydride derivatives is the synthesis of f-element nido-metalloborane complexes. These are cage-like structures where one or more boron vertices are replaced by a metal atom. A rare example of such a complex, [{U(SArⁱᴾʳ⁶)(BH₄)}₂(μ-B₂H₆)] (complex 4b ), was formed through the dehydrocoupling of the U(III) mono-arylthiolate borohydride complex [U(SArⁱᴾʳ⁶)(BH₄)₂]. nih.gov

In this dimeric structure, two {U(SArⁱᴾʳ⁶)(BH₄)} units are bridged by a diborane(6) dianion, {B₂H₆}²⁻. nih.govchemrxiv.org This structure is analogous to arachno-tetraborane (B₄H₁₀), with two {BH₂} units being replaced by U(III) centers, making it the first example of an f-element nido-metalloborane. nih.govchemrxiv.org The synthesis showcases the complex reactivity of borohydride ligands in f-element chemistry, which can be initiated from tetrahalide precursors like UBr₄. nih.gov

Oxidation and Reduction Pathways

This compound, with uranium in the +4 oxidation state, can be either oxidized to U(V) or reduced to U(III).

The oxidation of UBr₄ to U(V) can be achieved using elemental bromine. This reaction can produce uranium pentabromide (UBr₅). shef.ac.uk The stability of the resulting U(V) species is significantly enhanced by the presence of strong donor ligands. As discussed previously, the oxidation of UBr₄ by bromine in the presence of ligands like TPPO or HMPA yields stable crystalline complexes of the type UBr₅L. rsc.org Another synthetic route involves the reduction of uranyl salts; for example, the treatment of UO₂(OTf)₂ with Me₃SiBr in acetonitrile provides a convenient synthesis of UBr₄(MeCN)₄. scite.ai

The reduction of this compound to uranium(III) bromide (UBr₃) can be accomplished using elemental silicon as a reducing agent. This reaction is carried out at moderate temperatures in a borosilicate ampoule and provides a convenient laboratory-scale synthesis for pure, solvent-free UBr₃. researchgate.net Another reported, though less straightforward, reduction pathway involves using organosodium compounds, which can lead to the formation of highly reactive, finely divided uranium metal. dtic.mil

Oxidation by Liquid Bromine to Uranium Pentabromide Complexes

This compound (UBr₄) can be oxidized to form stable uranium(V) complexes. rsc.org Research has shown that this compound is rapidly oxidized by liquid bromine when dissolved in anhydrous methyl cyanide. rsc.org This reaction is facilitated by the presence of stoichiometric amounts of oxygen-donor ligands, such as triphenylphosphine oxide (TPPO) or hexamethylphosphoramide (HMPA). rsc.org

The process yields dark-red, solid uranium pentabromide complexes with the general formula UBr₅L, where L represents the coordinating ligand. rsc.org These complexes are isolated by removing the excess bromine and solvent under a vacuum at room temperature. rsc.org The resulting products can be purified by washing with anhydrous methylene (B1212753) dichloride or methyl cyanide, in which they are only slightly soluble. rsc.org The formation of these stable complexes is significant because uranium pentabromide itself is a relatively unstable compound that is difficult to obtain in a pure form. rsc.orgwikipedia.org

While the phosphine oxide complexes demonstrate indefinite stability in an inert atmosphere, other related compounds, such as PuBr₄,4MeCN, are comparatively unstable. rsc.org

Table 1: Uranium Pentabromide Complexes formed from this compound

| Reactant | Oxidizing Agent | Ligand (L) | Solvent | Product |

| This compound (UBr₄) | Liquid Bromine (Br₂) | Triphenylphosphine oxide (TPPO) | Anhydrous methyl cyanide | UBr₅,TPPO |

| This compound (UBr₄) | Liquid Bromine (Br₂) | Hexamethylphosphoramide (HMPA) | Anhydrous methyl cyanide | UBr₅,HMPA |

Data sourced from Brown, D., Holah, D. G., & Rickard, C. E. F. (1968). rsc.org

Observations on Reactivity of Finely Divided Uranium and Uranium Tribromide with Various Reagents

Studies have been conducted on the reactivity of finely divided uranium metal and uranium tribromide (UBr₃) with a range of potential leaching agents. dtic.milosti.gov These investigations are crucial for developing separation techniques for uranium compounds. dtic.mil

Finely divided uranium powder demonstrates notable reactivity with several common substances. dtic.milosti.gov It reacts with water, dilute bases, and isopropyl alcohol. dtic.milosti.gov To a lesser degree, reactions are also observed with a mixture of ether and methanol, as well as with acetone. dtic.milosti.gov However, finely divided uranium does not react with liquid ammonia, a property that makes liquid ammonia a potential candidate for leaching sodium halides from uranium, although complications arise from the reactivity of uranium halides themselves. dtic.mil The high reactivity of finely divided uranium, which can be pyrophoric, presents a fire hazard. lanl.govthieme-connect.de

Uranium tribromide, a highly reactive compound itself, also interacts with several reagents. dtic.milosti.govontosight.ai It reacts with isopropyl alcohol and sodium isopropoxide to form isopropylates. dtic.milosti.gov A significant reaction occurs with liquid ammonia, where it likely forms an insoluble triamide, which complicates filtration and separation processes. dtic.milosti.gov This reactivity with liquid ammonia makes the solvent unsuitable for leaching when uranium tribromide is present. dtic.mil

Table 2: Reactivity of Finely Divided Uranium and Uranium Tribromide

| Reactant | Reagent | Observation |

| Finely Divided Uranium | Water | Reacts |

| Finely Divided Uranium | Dilute Base | Reacts |

| Finely Divided Uranium | Isopropyl Alcohol | Reacts |

| Finely Divided Uranium | Ether-Methanol | Reacts to some extent |

| Finely Divided Uranium | Acetone | Reacts to some extent |

| Finely Divided Uranium | Liquid Ammonia | No reaction |

| Uranium Tribromide (UBr₃) | Isopropyl Alcohol | Reacts to form isopropylates |

| Uranium Tribromide (UBr₃) | Sodium Isopropoxide | Reacts to form isopropylates |

| Uranium Tribromide (UBr₃) | Liquid Ammonia | Reacts to form an insoluble product (likely triamide) |

Data sourced from "The Reaction of Organosodium Compounds with Uranium Tribromide" (DTIC) and "Reaction of organosodium compounds with uranium tribromide" (OSTI.GOV). dtic.milosti.gov

Theoretical and Computational Chemistry Studies of Uranium Tetrabromide and Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for actinide species due to its favorable balance of computational cost and accuracy. researchgate.net It is widely employed to predict structures, vibrational frequencies, and electronic properties of molecules like uranium tetrabromide.

Electronic Structure and Bonding Analysis of Actinide Tetrabromides

Relativistic DFT calculations have been instrumental in interpreting the electronic structure of actinide tetrabromides. aip.orgsoton.ac.uk For UBr₄, these calculations, in conjunction with ultraviolet photoelectron spectroscopy, have helped to identify and assign ionization energies. researchgate.netsoton.ac.uk A notable feature in the photoelectron spectrum of UBr₄ is an extra band at a vertical ionization energy (VIE) of 9.65 ± 0.02 eV, which is attributed to ionization from an orbital with significant U 5f and 6d character. researchgate.netsoton.ac.uk

The bonding in actinide halides, including UBr₄, involves complex interactions between the actinide's 5f and 6d orbitals and the ligand orbitals. DFT studies reveal the covalent character of the metal-ligand bond, arising from the mixing of metal and ligand orbitals. researchgate.netrsc.org The Quantum Theory of Atoms in Molecules (QTAIM), when applied to DFT results, provides a detailed analysis of the electron density topology, further elucidating the nature of the chemical bonds. rsc.org

A comparison between the electronic structures of UBr₄ and its thorium analogue, ThBr₄, highlights the role of the 5f electrons in uranium. While the photoelectron spectrum of ThBr₄ shows bands arising from the Br 4p orbitals, the UBr₄ spectrum displays the additional feature due to the U 5f electrons. researchgate.netsoton.ac.uk This comparison underscores the significant contribution of the 5f orbitals to the electronic structure and bonding in uranium compounds.

The following table summarizes the key electronic features of UBr₄ and ThBr₄ derived from experimental and DFT studies:

| Compound | First Vertical Ionization Energy (eV) | Origin of First Ionization |

| UBr₄ | 9.65 ± 0.02 researchgate.netsoton.ac.uk | (5t₂)⁻¹ (U 5f, 6d) researchgate.netsoton.ac.uk |

| ThBr₄ | 10.92 ± 0.03 researchgate.netsoton.ac.uk | Br 4p-based orbitals researchgate.netsoton.ac.uk |

Geometry Optimization and Symmetry Considerations

DFT calculations are routinely used for geometry optimization, predicting the most stable arrangement of atoms in a molecule. google.com For actinide tetrahalides like UBr₄, these calculations, combined with experimental data from matrix isolation infrared spectroscopy, are consistent with an effective tetrahedral (Td) geometry in the gas phase. soton.ac.uk However, due to its open-shell ground state, UBr₄ could potentially exhibit a Jahn-Teller distortion, leading to a deviation from perfect tetrahedral symmetry. capes.gov.br

In the solid state, the structure of this compound is more complex. X-ray diffraction data indicates that the uranium atom is 7-coordinate, adopting a pentagonal bipyramidal geometry. webelements.co.uk

Computational workflows have been developed to automate the process of geometry optimization and subsequent bonding analysis, facilitating the study of complex crystal structures. chemrxiv.org These automated procedures can handle structure optimization as an initial step before performing a detailed analysis of the electronic wave functions. chemrxiv.org

Calculation of Crystal Field Parameters

Crystal Field Theory (CFT) is a model used to describe the splitting of electronic energy levels of a central metal ion in a complex due to the electrostatic field of its surrounding ligands. aps.org DFT calculations provide a powerful, first-principles approach to determine the crystal field parameters (CFPs) that quantify these interactions. aps.orgresearchgate.net

Methods have been developed that combine DFT with a non-spherical self-interaction corrected scheme and an on-site multibody Hamiltonian to accurately calculate CFPs and the resulting crystal field excitation levels for f-element compounds. aps.org This approach has shown good agreement with experimental data for various actinide dioxides, achieving an accuracy of within 10-20 meV. aps.org For lanthanide and actinide complexes, ab initio calculations are a valuable tool for understanding their electronic structure and for interpreting experimental data, with CFPs playing a crucial role in modeling their spectroscopic and magnetic properties. rsc.org

Simulation of Luminescence Properties

Theoretical simulations are an insightful tool for understanding and assigning the luminescence spectra of uranium compounds. researchgate.net Methodologies based on DFT and time-dependent DFT (TD-DFT) can simulate luminescence spectra by calculating the electronic transitions and the Franck-Condon factors that govern the intensity of vibronic peaks. researchgate.netacs.org

This approach involves optimizing the molecular structure in the ground and excited states and including relativistic effects. researchgate.net For uranyl complexes, these simulations have been shown to reproduce experimental luminescence spectra with good accuracy, allowing for the detailed assignment of spectral features to specific vibrational modes and geometric changes upon emission. researchgate.netacs.org Studies on U(IV) halides, including UBr₄, have shown that these compounds can exhibit fluorescence, and understanding their photophysical behavior is an active area of research. researchgate.net

Relativistic Quantum Chemical Methods

For heavy elements like uranium, relativistic effects are crucial and must be included in theoretical calculations to achieve accurate results. nih.gov These effects can significantly influence the electronic structure, bonding, and properties of actinide compounds.

Hartree-Fock-Slater Approaches for Actinide Halides

Relativistic Hartree-Fock-Slater methods have been successfully applied to study actinide halides. capes.gov.br These calculations have been used to perform geometry optimizations and compute vertical ionization energies for actinide tetrahalides. capes.gov.br For instance, such calculations predict tetrahedral equilibrium geometries for actinide tetrahalides in their ground states. capes.gov.br The results from these methods have led to the reinterpretation and reassignment of gas-phase photoelectron spectra for these molecules. aip.orgcapes.gov.br

A parametrized Slater modified Hartree-Fock method has also been used for actinide ions, including U⁴⁺. In this approach, orbitals are calculated and then used to determine various matrix elements and parameters that are crucial for understanding the electronic structure and spectroscopy of these ions. aps.org

Kohn-Sham Methods for Electric Field Gradient Calculations

Relativistic Kohn-Sham methods are instrumental in computing the electric field gradient (EFG) tensors in uranium-halide systems. osti.govrespectprogram.orgrespectprogram.org These calculations, often performed with hybrid functionals like PBE0 and B3LYP, provide detailed insights into the electronic structure surrounding the nuclei. osti.gov For instance, in uranyl halide complexes such as Cs2UO2Cl4 and Cs2UO2Br4, computational analyses have revealed that the principal components of the EFG tensor at the halogen sites are sensitive to both σ and π electron donation from the ligands and the surrounding crystal environment. osti.gov The directions and magnitudes of these gradients are influenced by interactions with neighboring ions, such as cesium, which can alter the local electronic structure. osti.gov These theoretical approaches are crucial for interpreting experimental data from techniques like nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR), expanding our ability to probe the electronic environment beyond the highly covalent U-O bonds in uranyl complexes. osti.gov

Molecular Orbital Theory Interpretations of Electronic Structures

Molecular orbital (MO) theory provides a fundamental framework for understanding the electronic structure of this compound and its analogues. researchgate.net The electronic configurations of these molecules, particularly the involvement of uranium's 5f and 6d orbitals in bonding, are central to their chemical behavior. researchgate.net Photoelectron spectroscopy studies of UBr4, combined with MO analysis, reveal a close similarity to the electronic structure of ThBr4, with the primary difference being the presence of two 5f electrons in the uranium compound. researchgate.net These 5f electrons give rise to a distinct band in the photoelectron spectrum. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful lens for analyzing the nature of chemical bonds in this compound and related compounds. numberanalytics.comnumberanalytics.com This theory partitions the electron density of a molecule to define atomic basins and characterize the interactions between them. numberanalytics.com

Electron Density Metrics for Understanding Bonding Characteristics

A key metric in QTAIM is the electron density at the bond critical point (BCP), denoted as ρ(r_BCP). researchgate.netnih.gov The magnitude of ρ(r_BCP) provides a measure of the accumulation of electron density in the bonding region and is often used to quantify the degree of covalency. researchgate.net Generally, values of ρ(r_BCP) greater than 0.2 atomic units (a.u.) suggest a covalent interaction, while values below 0.1 a.u. are indicative of predominantly ionic character. researchgate.net For bonds involving heavy elements like uranium, the BCP may be located in a region where the Laplacian of the electron density (∇²ρ(r)) is positive, even for bonds with significant covalent character. nju.edu.cn

In uranium halides, QTAIM analysis reveals that while the U-X bonds are fundamentally ionic, there are discernible trends in covalent character. nih.govresearchgate.net For example, the U-F bond tends to exhibit the highest degree of covalency among the uranium halides. nih.govresearchgate.net The Laplacian of the electron density and the energy density at the BCP serve as complementary metrics to further characterize the nature of these interactions. rsc.org

Ionicty Trends Across Halide Series

QTAIM analysis has been instrumental in elucidating ionicity trends across the uranium halide series (UXn, where X = F, Cl, Br, I). nih.gov Studies have shown that as the halogen changes from iodine to fluorine, electron-electron interactions weaken, indicating a decrease in ionicity. researchgate.netnih.gov This trend is observed both within the UX4 series and when comparing to the UX3 series. researchgate.netnih.gov

Furthermore, the oxidation state of uranium significantly influences the bonding character. nih.govresearchgate.net QTAIM calculations demonstrate that U(III) systems exhibit higher ionicity than their U(IV) counterparts, as evidenced by a decrease in the ρ(r_BCP) values upon reduction of the uranium center. nih.gov This increased localization of the 5f orbitals in lower oxidation states is a key finding from these theoretical investigations. nih.govresearchgate.net

The following table presents QTAIM results for uranium(IV) halides, showing the electron density at the bond critical point (ρ_BCP) and its Laplacian (∇²ρ). nih.gov

| System | ρ_BCP (a.u.) | ∇²ρ (a.u.) |

| UF₄ | 0.076 | 0.293 |

| UCl₄ | 0.053 | 0.114 |

| UBr₄ | 0.052 | 0.092 |

| UI₄ | 0.041 | 0.068 |

Data sourced from a study on the origin of low-valent uranium oxidation states. nih.gov

Multireference Wavefunction Calculations for Ligand Perturbation Effects

Multireference wavefunction methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are essential for accurately describing the electronic structure of uranium complexes, particularly when dealing with the near-degeneracy of electronic states. osti.govrsc.orgnih.gov These methods are employed to study the effects of ligand perturbations on the electronic ground and excited states of uranium compounds. osti.govrsc.org

For instance, in a series of U(III) complexes, combined experimental (MCD and EPR spectroscopy) and computational studies, including multireference calculations, have shown that changes in the ligand environment can result in only minor perturbations to the uranium electronic structure. osti.govrsc.org This highlights the robustness of the uranium electronic core. However, these advanced calculations are crucial for accurately defining the electronic ground state and understanding the magnetic properties of these highly paramagnetic systems. osti.gov They provide detailed insight into the contributions of different orbitals to bonding and the nature of ligand-metal interactions, which is fundamental to understanding reactivity and designing new materials. osti.govrsc.org

Advanced Research Applications and Methodological Contributions

Contributions to Uranium Isotope Separation Research

The separation of uranium isotopes, particularly ²³⁵U from the more abundant ²³⁸U, was a critical hurdle in the early days of nuclear energy and defense programs. osti.gov While various methods were explored, the physical and chemical properties of uranium compounds were central to the development of viable separation techniques.

Historical Role in Early Nuclear Research and Fission Studies

The quest to understand nuclear fission, discovered in late 1938 by Otto Hahn and Fritz Strassmann, necessitated the separation of uranium isotopes. osti.govwikipedia.org Niels Bohr's theory that ²³⁵U was the isotope responsible for slow-neutron fission drove the need for enriched uranium samples to validate this hypothesis and to explore the possibility of a nuclear chain reaction. aip.orgworld-nuclear.org

In February 1940, a pivotal experiment confirming Bohr's theory was conducted using uranium isotopes separated by Alfred Nier. aip.org Nier, a mass spectroscopy expert, initially struggled with the highly corrosive and volatile uranium hexafluoride. He successfully separated micrograms of ²³⁵U and ²³⁸U using the less volatile compounds uranium tetrabromide and uranium tetrachloride. aip.org These separated samples were then used by physicists John Dunning, Eugene Booth, and Aristid von Grosse at Columbia University to definitively show that ²³⁵U was indeed responsible for slow-neutron fission in natural uranium. aip.org This confirmation was a monumental step in the nascent field of nuclear science, directly influencing the direction of the Manhattan Project.

Development of Isotope Separation Techniques Utilizing this compound

The early success with this compound in mass spectrometry highlighted the importance of compound selection in isotope separation. Several techniques were investigated during the Manhattan Project and beyond, each relying on the subtle mass difference between the isotopes. osti.govnuclearmuseum.org

While gaseous diffusion using uranium hexafluoride ultimately became the dominant method for large-scale enrichment, other techniques were explored where this compound could have been a candidate. wikipedia.orgwikipedia.org For instance, electromagnetic separation, the principle behind the calutrons used at Oak Ridge, involved ionizing a uranium compound and deflecting the ions in a magnetic field. wikipedia.orgwikipedia.org The choice of feed material was critical, and less volatile compounds like this compound offered advantages in certain operational regimes compared to the highly reactive uranium hexafluoride. aip.org

Additionally, research into alternative separation processes, such as fractional sublimation and chemical exchange methods, considered various uranium halides. iaea.org Although these methods did not progress to the industrial scale of gaseous diffusion or centrifugation, the study of compounds like this compound contributed to the fundamental understanding of isotope separation dynamics.

Advancements in f-Element Coordination Chemistry

The large ionic radii and the availability of f-orbitals for bonding give uranium and other actinides a rich and varied coordination chemistry. capes.gov.br this compound has served as a valuable precursor and model compound for investigating the electronic structure, bonding, and stereochemistry of f-element complexes.

Elucidation of Complex Uranium Oxidation States and Bonding Regimes

The accessibility of multiple oxidation states (typically +3 to +6) is a hallmark of uranium chemistry. nih.gov Research using this compound as a starting material has facilitated the synthesis and characterization of complexes that showcase this electronic flexibility. For example, the reduction of U(IV) precursors like this compound can yield U(III) complexes, allowing for direct comparison of the bonding and spectroscopic properties between these two oxidation states. nih.gov

Computational and experimental studies on uranium halide complexes, including those derived from this compound, have been crucial in understanding the nature of the uranium-ligand bond. acs.org These investigations have revealed the extent of covalent contributions to the predominantly ionic bonding, a key feature of actinide chemistry. cardiff.ac.uknih.gov For instance, quantum chemical calculations have been used to analyze the U–S bonding in complexes synthesized from uranium precursors, revealing polar-covalent interactions. acs.org The study of such systems helps to refine theoretical models of f-orbital participation in bonding.

Exploration of Novel Coordination Geometries and Ligand Interactions

The steric and electronic properties of ligands combined with the large size of the uranium ion can lead to a wide variety of coordination numbers and geometries. capes.gov.br this compound has been used to synthesize complexes with novel structural motifs.

For example, reactions of this compound with various amide ligands have produced new complexes, expanding the library of known uranium coordination compounds. capes.gov.br The study of uranyl tetrabromide ([UO₂Br₄]²⁻) anions, formed from uranium(VI) sources, has demonstrated how non-covalent interactions can direct the assembly of complex supramolecular architectures. academie-sciences.fr In these structures, the coordination geometry around the uranium center is typically a square bipyramid, with the bromide ions in the equatorial plane. academie-sciences.fr

Furthermore, research into heteroleptic complexes, containing a mix of ligands, has benefited from using uranium halide precursors. nih.gov The synthesis of uranium meta-terphenylthiolate complexes, for instance, has showcased diverse and sometimes unexpected chemical reactivity, leading to intriguing structures like the first f-element nido-metalloborane complex. nih.govchemrxiv.org These studies highlight the role of U···arene interactions and the subtle interplay of different ligands in stabilizing unusual coordination environments. nih.gov

Methodological Developments in Uranium Characterization

The study of uranium compounds, including this compound, has driven the development and refinement of various analytical and spectroscopic techniques. The unique electronic properties of uranium, with its multiple low-lying f-electron states, present both challenges and opportunities for characterization.

Techniques such as electronic absorption spectroscopy have been applied to matrix-isolated this compound molecules to understand their fundamental electronic transitions. acs.orgnih.gov More advanced methods, like high-energy resolution fluorescence detection (HERFD) X-ray absorption near-edge structure (XANES) spectroscopy, are now being used to probe the oxidation states of uranium in halide compounds with unprecedented sensitivity. nih.gov Studies comparing the U M₄ edge spectra of U(III) and U(IV) halides (including bromides) show clear, distinct spectral shapes, providing a powerful tool for determining oxidation states in complex materials. nih.gov

Furthermore, the characterization of complex uranium compounds often requires a multi-technique approach, combining single-crystal X-ray diffraction, various forms of spectroscopy (NMR, IR, UV-Vis-NIR), and magnetic measurements (SQUID). acs.org The application and integration of these methods to study compounds derived from this compound have contributed to a more robust and comprehensive methodological framework for characterizing f-element materials. iaea.orgresearchgate.net

Application of High-Energy X-ray Scattering (HEXS) for Solution-Phase Speciation

High-Energy X-ray Scattering (HEXS) has become a crucial tool for elucidating the structure and speciation of metal complexes directly in solution, providing data that is not always achievable through traditional methods that rely on crystallization. This technique offers direct metrical information about a metal ion's coordination environment and correlations in the solution phase. researchgate.net

Research into the structural chemistry of uranium(VI) in concentrated aqueous hydrobromic acid exemplifies the power of HEXS. acs.org In these studies, the structure of uranium complexes in solution was investigated prior to the crystallization of various uranyl tetrabromide salts. researchgate.net While solid-state analysis via single-crystal X-ray diffraction identified several uranyl tetrabromide salts, including Cs₂UO₂Br₄, Rb₂UO₂Br₄·2H₂O, and K₂UO₂Br₄·2H₂O, the species present in the solution phase showed marked differences. researchgate.netacs.org

Quantitative analysis of the HEXS data revealed a significant disparity between the solid-state and solution-phase structures. In the solid salts, the uranium center has a U-Br coordination number of 4. researchgate.netacs.org However, in the concentrated hydrobromic acid solution, the average U-Br coordination number was found to be only 1.9(2). researchgate.netacs.org This finding underscores that there is limited correspondence between the structures observed in the solid, crystalline state and those existing in the solution from which they are formed. researchgate.netacs.org The application of HEXS is therefore essential for understanding the actual coordination environment of uranium in aqueous systems, which is critical for predicting its chemical behavior in processes like solvent extraction and environmental transport. researchgate.net

Table 1: Comparison of Uranium-Bromine Coordination in Solid vs. Solution Phases A summary of coordination numbers for uranyl bromide complexes determined by X-ray Diffraction (Solid) and High-Energy X-ray Scattering (Solution).

| Phase | Method | Uranium Species | U-Br Coordination Number | Reference |

| Solid State | Single-Crystal X-ray Diffraction | Cs₂UO₂Br₄, Rb₂UO₂Br₄·2H₂O, etc. | 4 | researchgate.net, acs.org |

| Solution | High-Energy X-ray Scattering (HEXS) | Uranyl bromide complexes in HBr(aq) | 1.9(2) | researchgate.net, acs.org |

Integrated Spectroscopic and Computational Approaches

The complexity of uranium's electronic structure necessitates a combination of advanced spectroscopic techniques and quantum chemical calculations for a thorough understanding of its coordination complexes. This integrated approach is particularly valuable for assigning experimental spectra and elucidating the nature of chemical bonds in compounds like this compound and its derivatives. researchgate.netrsc.org

One study focused on a family of uranium(IV) halide complexes, recording their electronic absorption spectra and assigning all electronic transitions with the help of comprehensive CASSCF and CASPT2 computational methods. rsc.org This combined methodology allows for the characterization of radiative transitions, which were found to originate from the 5f¹6d¹ electronic configuration to states within the ground state 5f² configuration. rsc.org Further computational analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations, have been used to describe the U-Cl bond in related halide complexes as predominantly ionic but with significant dative covalent character, arising from overlap between the halide 'p' orbitals and the 5f and 6d orbitals of uranium. rsc.org These integrated studies suggest that the emission spectral fingerprint of simple U(IV) compounds can serve as a diagnostic tool for identifying U(IV) species in solution. rsc.org

Similarly, the luminescence properties of the [UO₂Br₄]²⁻ complex have been investigated using time-resolved laser-induced fluorescence spectroscopy (TRLFS) alongside ab initio modeling. researchgate.net Quantum chemical modeling is an insightful tool that provides an accurate description of the electronic structure, enabling the computation of luminescence spectra and spectroscopic characteristics that can be used to assign and interpret experimental results. researchgate.net The synergy between experimental data and theoretical calculations provides detailed insights into coordination structures and thermodynamic stabilities.

The characterization of newly synthesized uranium(IV) complexes is often achieved through a suite of methods. For instance, novel mononuclear uranium(IV) tetrachloro complexes have been characterized by UV/Vis spectroscopy, SQUID magnetometry, cyclic voltammetry (CV), and extensive 1D and 2D NMR experiments to assign the paramagnetic spectra. rsc.org This multi-faceted approach, combining various spectroscopic techniques with theoretical modeling, is indispensable for advancing the fundamental understanding of uranium's coordination chemistry. rsc.orgnih.gov

Perspectives in Advanced Materials Science for Uranium Systems

Research on Metal-Organic Frameworks (MOFs) for Uranium Extraction and Sorption

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention for their potential in environmental remediation, specifically the extraction of uranium from aqueous solutions. nih.gov Their high surface area, tunable porosity, and functionalizable nature make them ideal candidates for developing next-generation sorbents for actinide separation. researchgate.netescholarship.org

Research has demonstrated that MOFs with the UiO-68 network topology, functionalized with phosphorylurea groups, are highly effective at sorbing uranyl ions from water, including artificial seawater. researchgate.net These stable and porous frameworks exhibit high saturation sorption capacities, reaching up to 217 mg of uranium per gram of MOF, which corresponds to one uranyl ion being bound for every two functional groups. researchgate.net Density Functional Theory (DFT) calculations have supported these findings, indicating a thermodynamically favorable monodentate binding of two phosphorylurea ligands to one uranyl ion. researchgate.net

The mechanism of uranium uptake by MOFs is often multifaceted. In many cases, it involves an ion-exchange mechanism where uranyl ions displace other cations within the framework's pores. For example, a series of anionic rare-earth MOFs (RE-MOFs) achieved an unusually high uranium extraction capacity of 538 mg U per gram of Y-MOF through the exchange of dimethylammonium cations (Me₂NH₂⁺) for uranyl ions (UO₂²⁺). escholarship.org

The rational design of MOFs continues to evolve. Strategies to enhance uranium adsorption include:

Functionalization: Introducing ligands with strong affinities for uranium, such as carboxyl, amidoxime, and phosphoryl groups, into the MOF structure. unt.edu

Structural Tuning: Utilizing larger organic linkers or creating structural defects to increase pore size and access to binding sites.

Composite Formation: Combining MOFs with other materials like graphene oxide to improve stability and performance.

Water-stable MOF families, such as the ZIF, MIL, and UiO series, have been widely investigated for uranium adsorption. nih.gov For example, ZIF-67 has shown a remarkable U(VI) adsorption capacity, while carboxylated versions of UiO-66 demonstrate that a higher density of functional groups leads to superior adsorption performance. nih.govunt.edu

Table 2: Uranium Sorption Capacities of Various Metal-Organic Frameworks A selection of MOFs and their reported maximum uranium adsorption capacities (Qₘₐₓ).

| MOF Material | Functional Group/Mechanism | Max. Adsorption Capacity (mg U/g) | Reference |

| Phosphorylurea-derived UiO-68 | Phosphorylurea | 217 | researchgate.net |

| Y-MOF | Ion Exchange (Me₂NH₂⁺) | 538 | escholarship.org |

| Coumarin-modified Zn-MOF-74 | Coumarin | 360 | nih.gov |

| ZIF-67 | Imidazolate | 1683.8 | nih.gov |

| UiO-66-AO | Amidoxime | 2.68 (in real seawater) | unt.edu |

General Advancements in Materials Synthesis and Characterization Relevant to Uranium Chemistry

Recent progress in materials science has provided new pathways for the synthesis and characterization of uranium compounds, moving beyond traditional methods to create materials with novel properties and controlled morphologies. These advancements are critical for applications ranging from nuclear fuel cycles to fundamental chemical research. researchgate.net

A significant development has been in the lab-scale synthesis of high-purity uranium(IV) halides, including UCl₄, UBr₄, and UI₄. researchgate.net New methods react readily available uranium dioxide (UO₂) with aluminum halides (AlX₃), avoiding the need for metallic uranium. researchgate.netresearchgate.net This approach can produce large single crystals of the uranium halides, with in-situ chemical vapor transport used for purification. researchgate.net Such syntheses provide cleaner starting materials for further chemical exploration. researchgate.net

In the realm of materials morphology, a novel chemical transformation process has been developed to synthesize uranium fluoride (B91410) micromaterials. This solid-gas reaction uses in-situ generated HF gas at mild temperatures to replace oxygen atoms in uranium oxide microstructures with fluorine, all while preserving the original morphology of the material (e.g., microspheres, microrods). This technique has enabled the creation of previously unreported microstructures of compounds like UF₄ and UO₂F₂, opening new frontiers for creating materials with precisely controlled shapes and sizes.

The broader field of nonaqueous uranium chemistry continues to advance, with notable achievements in the synthesis of complexes featuring uranium-element multiple bonds and the activation of small molecules. nih.gov The characterization of these complex materials relies on a combination of single-crystal X-ray diffraction, multinuclear NMR spectroscopy, UV-Vis-NIR spectroscopy, SQUID magnetometry, and quantum chemical calculations to understand their structure and bonding. nih.gov For instance, the synthesis and detailed characterization of brannerite-type structures (ThTi₂O₆) designed to incorporate uranium have been advanced by using a multimodal approach combining X-ray diffraction, Raman spectroscopy, and high-resolution X-ray absorption techniques to determine the precise oxidation state and local coordination environment of the uranium atoms within the host material. nih.gov These integrated synthesis and characterization strategies are essential for pushing the boundaries of uranium chemistry and developing advanced materials for nuclear applications. rsc.org

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding of Uranium Tetrabromide

This compound (UBr₄) is a dark brown, crystalline solid that is highly hygroscopic. lookchem.comchemicalbook.comibilabs.com It is a key compound in the study of actinide chemistry, exhibiting uranium in the +4 oxidation state. wikipedia.org The compound has a melting point of 519°C and an estimated boiling point of around 791°C. ibilabs.comwebelements.co.uk

The synthesis of UBr₄ can be achieved through several methods. A common laboratory-scale preparation involves the reaction of uranium metal with bromine. wikipedia.org Other routes include the bromination of uranium dioxide with carbon tetrabromide at 175°C, the reaction of uranium trioxide with charcoal in the presence of bromine, and the bromination of uranium sulfides or nitrides at elevated temperatures. chemicalbook.comgoogle.comacs.org For instance, uranium disulfide (US₂) reacts with elemental bromine above 150°C, while uranium nitride requires temperatures above 450°C. google.com Purification of the resulting UBr₄ can be performed by sublimation. google.com

The crystal structure of this compound is monoclinic with the space group C2/m. iucr.org The uranium atom is seven-coordinate, adopting a pentagonal bipyramidal geometry with surrounding bromine atoms. webelements.co.ukiucr.org These pentagonal bipyramids are linked into two-dimensional sheets through double bromine-bridging of the uranium atoms, with van der Waals forces holding the sheets together. iucr.org This coordination is noteworthy as UBr₄ is one of the few actinide tetrahalides with a coordination number less than eight. iucr.org

Spectroscopic studies have been crucial in understanding the electronic structure of UBr₄. Ultraviolet photoelectron spectroscopy, in conjunction with density functional theory calculations, has been used to investigate its electronic properties. lookchem.com Furthermore, the spectroscopic properties of tetravalent uranium doped into thorium tetrabromide have been extensively studied, revealing insights into its behavior in an incommensurate phase. iaea.org

This compound participates in a variety of chemical reactions. It can be reduced to uranium tribromide (UBr₃) using elemental silicon. lookchem.com It also forms adducts with various donor ligands. For example, with N-donor ligands like aromatic and aliphatic amines, it forms complexes whose stoichiometry depends on the steric bulk of the ligand. rsc.orgrsc.orgjournals.co.za Similarly, it reacts with methyl cyanide to form complexes of the type UBr₄(CH₃CN)₄. rsc.org In the presence of ethyl acetate, it undergoes self-ionization to form cationic and anionic complexes. researchgate.net Reactions in liquid ammonia (B1221849) with potassium cyanide have led to the formation of novel uranium(IV) cyanide compounds. lookchem.comresearchgate.net Furthermore, UBr₄ can be brominated to form uranium pentabromide (UBr₅). wikipedia.org

The applications of this compound are primarily in research and the nuclear industry. It serves as a source of uranium for various processes in nuclear energy and as a precursor for the synthesis of other uranium compounds. lookchem.com Its unique chemical and physical properties make it a valuable material for fundamental studies in actinide chemistry and materials science. lookchem.com

| Property | Value | Reference |

|---|---|---|

| Formula | UBr₄ | webelements.co.uk |

| Molar Mass | 557.645 g/mol | ibilabs.comwebelements.co.uk |

| Appearance | Brown crystalline solid | chemicalbook.comibilabs.comwebelements.co.uk |

| Melting Point | 519°C | chemicalbook.comibilabs.comwebelements.co.uk |

| Boiling Point | 791°C | ibilabs.comwebelements.co.uk |

| Density | 5.19 - 5.55 g/cm³ | chemicalbook.comwebelements.co.ukiucr.org |

| Crystal Structure | Monoclinic | iucr.org |

| Space Group | C2/m | iucr.org |

| Coordination Geometry | 7-coordinate, pentagonal bipyramidal | webelements.co.ukiucr.org |

Identification of Promising Unexplored Research Avenues

While significant knowledge has been amassed on this compound, several research avenues remain promising for future exploration.

Advanced Synthesis and Materials Development: The development of novel, more efficient, and scalable synthetic routes for high-purity UBr₄ is an ongoing need. This includes exploring lower-temperature methods and chemical vapor transport reactions. lookchem.com A significant area for development is the synthesis of uranium bromide micromaterials. While research has focused on oxides and nitrides, the creation of halide-based microstructures like microspheres, microrods, and microplates is a relatively new and expanding field. frontiersin.org Such materials could have applications in next-generation nuclear reactor designs.